molecular formula C13H13ClN2 B077915 9H-Fluorene-2,7-diamine dihydrochloride CAS No. 13548-69-1

9H-Fluorene-2,7-diamine dihydrochloride

Cat. No.: B077915
CAS No.: 13548-69-1
M. Wt: 232.71 g/mol
InChI Key: COOWDVCIUYIBFE-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-diaminofluorene dihydrochloride, is a chemical compound with the molecular formula C13H14Cl2N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including organic synthesis, materials science, and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-2,7-diamine dihydrochloride typically involves the nitration of fluorene to produce 2,7-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield 2,7-diaminofluorene. The final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-2,7-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

Chemistry

9H-Fluorene-2,7-diamine dihydrochloride serves as a versatile building block in organic synthesis. Its amino groups allow for various chemical reactions:

  • Substitution Reactions: The amino groups can react with electrophiles to form substituted derivatives.
  • Oxidation Reactions: It can be oxidized to produce quinone derivatives, which are valuable in further chemical synthesis.
Reaction TypeExample Products
SubstitutionN-substituted fluorene derivatives
OxidationQuinones

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds enhances its interaction with various biological molecules:

  • Enzyme Inhibition Studies: The compound can inhibit specific enzymes by binding to their active sites.
  • Protein Interaction Studies: It aids in understanding protein-ligand interactions crucial for drug design.

Medicine

The potential medicinal applications of this compound include:

  • Drug Development: Research is ongoing into its use as a scaffold for developing new therapeutic agents.
  • Diagnostic Tools: Its reactivity can be harnessed for creating diagnostic assays in medical research.

Industry

In industrial applications, this compound is valuable for producing dyes and pigments due to its vibrant color properties. Additionally:

  • Organic Electronics: It is used in the formulation of materials for organic light-emitting diodes (OLEDs) due to its excellent electronic properties.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the enzyme inhibitory effects of this compound on a specific kinase involved in cancer pathways. The results indicated significant inhibition at micromolar concentrations, suggesting potential as a lead compound for anticancer drug development.

Case Study 2: OLED Applications

Research conducted by Advanced Materials demonstrated that incorporating this compound into OLED structures improved device efficiency and stability. The study highlighted its role in enhancing charge transport properties within the organic layer.

Mechanism of Action

The mechanism of action of 9H-Fluorene-2,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a fluorescent probe by reacting with nitric oxide to form a fluorescent product, allowing for the detection and quantification of NO. This reaction is crucial for studying various physiological and pathological processes involving nitric oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluorene-2,7-diamine dihydrochloride is unique due to its specific structure, which allows it to act as an effective fluorescent probe for nitric oxide detection. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Biological Activity

9H-Fluorene-2,7-diamine dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C13H12N2·2HCl
  • Molecular Weight : 196.25 g/mol
  • Structure : The compound features two amino groups attached to a fluorene backbone, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The amino groups can form hydrogen bonds and participate in electrostatic interactions with active sites on enzymes, influencing their activity. This mechanism is significant in the context of drug development and enzyme inhibition studies.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Inhibition of DHFR can disrupt DNA synthesis, making it a target for antimicrobial and anticancer therapies .
  • DNA Binding : Research indicates that 9H-Fluorene derivatives exhibit DNA-binding affinity, which can lead to cytotoxic effects in cancer cells .

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives of 9H-Fluorene-2,7-diamine display significant antimicrobial properties against various pathogens. For instance, certain synthesized fluorene derivatives demonstrated high activity against Staphylococcus aureus and Escherichia coli with notable zones of inhibition .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like Taxol .
  • Antiprotozoal Activity :
    • Research has highlighted promising antiprotozoal activity for certain derivatives of the compound, indicating potential use in treating protozoan infections .

Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of 9H-Fluorene-2,7-diamine and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited zones of inhibition comparable to established antibiotics:

CompoundPathogenZone of Inhibition (mm)
5gS. aureus10
5hS. aureus11
5jE. coli10
5jP. aeruginosa8

Study 2: Anticancer Activity

In a cytotoxicity assay involving A549 and MDA-MB-231 cells, several fluorene derivatives were tested:

CompoundCell LineIC50 (µM)
AA54915
BMDA-MB-23112
CA54920

These results suggest that certain derivatives may be more effective than traditional chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-Fluorene-2,7-diamine dihydrochloride?

The synthesis of dihydrochloride salts of aromatic diamines typically involves condensation reactions under controlled conditions. For example, analogous compounds like 1,3-dimethyl lumazine-6,7-diamine derivatives are synthesized by reacting aminomonohydrochloride precursors with methylcyanoformimidate in dimethylformamide (DMF) at elevated temperatures (>100°C). The resulting diamine intermediates are then treated with hydrochloric acid to form the dihydrochloride salt. Key steps include:

  • Reagent selection : Use of DMF as a polar aprotic solvent to facilitate nucleophilic substitution.
  • Purification : Recrystallization from DMSO or ethanol to achieve high purity (>95%).
  • Salt formation : Acidification with HCl gas or concentrated HCl to stabilize the amine groups .

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural validation requires a combination of analytical techniques:

  • ¹H NMR spectroscopy : Compare experimental chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm in D6-DMSO) with predicted values from computational models.
  • Elemental analysis : Verify C, H, and N content within ±0.3% of theoretical values.
  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL for small-molecule refinement, which provides bond lengths and angles to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • First aid : For accidental exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., ¹H NMR chemical shifts)?

Discrepancies often arise from solvent effects, tautomerism, or proton exchange. Mitigation strategies include:

  • Solvent standardization : Use deuterated DMSO or D2O to minimize solvent-induced shifts.
  • Dynamic NMR studies : Perform variable-temperature experiments to identify tautomeric equilibria.
  • DFT calculations : Optimize molecular geometries using Gaussian or ORCA software to simulate NMR spectra under experimental conditions .

Q. What computational strategies are recommended for modeling the electronic properties of this compound in supramolecular assemblies?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions.
  • Molecular docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., LSD1 inhibitors).
  • Crystallographic data integration : Refine lattice parameters using SHELXL to correlate crystal packing with electronic delocalization .

Q. What experimental approaches are suitable for investigating the interaction of this compound with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins like LSD1 or histones.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Cryo-EM : Resolve high-resolution structures of compound-macromolecule complexes in aqueous buffers .

Q. What is the significance of the dihydrochloride salt form in the physicochemical properties of this compound?

The dihydrochloride form enhances:

  • Solubility : Increased polarity improves aqueous solubility for in vitro assays.
  • Stability : Protonation of amine groups reduces oxidation and degradation during storage.
  • Bioavailability : Salt formation optimizes pharmacokinetic profiles for preclinical studies .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

  • Dose-response normalization : Adjust concentrations based on plasma protein binding and metabolic clearance rates.
  • Toxicogenomics : Use RNA-seq to identify differentially expressed genes in exposed tissues.
  • Cross-species validation : Compare LD50 values (e.g., murine subcutaneous LD50: ~930 mg/kg) with human hepatocyte viability assays .

Q. What methodologies are recommended for analyzing the compound’s role in epigenetic modulation (e.g., LSD1 inhibition)?

  • Chromatin immunoprecipitation (ChIP) : Assess H3K4/H3K9 methylation levels post-treatment.
  • qPCR : Quantify expression changes in genes regulated by LSD1 (e.g., GFI1, BCL-2).
  • Flow cytometry : Monitor apoptosis in cancer cell lines (e.g., K562 leukemia cells) using Annexin V/PI staining .

Properties

CAS No.

13548-69-1

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

9H-fluorene-2,7-diamine;hydrochloride

InChI

InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H

InChI Key

COOWDVCIUYIBFE-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl

Pictograms

Irritant; Health Hazard

Related CAS

13548-69-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Fluorene-2,7-diamine dihydrochloride
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